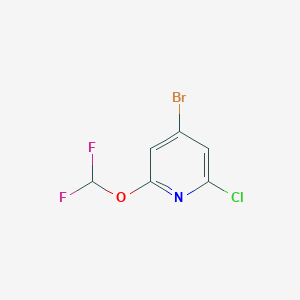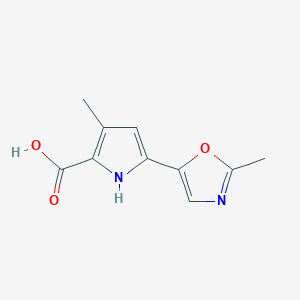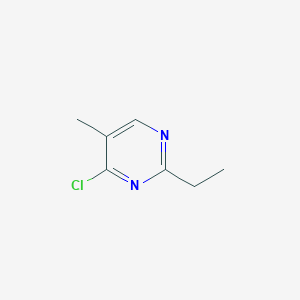
4-Chloro-2-ethyl-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-2-乙基-5-甲基嘧啶是一种杂环有机化合物,分子式为C7H9ClN2。它属于嘧啶类,其特征在于六元环中在位置1和3处含有两个氮原子。
准备方法
合成路线和反应条件
4-氯-2-乙基-5-甲基嘧啶的合成通常包括以下步骤:
起始原料: 合成从易于获得的起始原料开始,例如乙酰乙酸乙酯、尿素和三氯氧磷。
环化: 乙酰乙酸乙酯在碱的存在下与尿素反应形成嘧啶环。此步骤通常在回流条件下进行。
氯化: 所得嘧啶衍生物然后使用三氯氧磷氯化,在 4 位引入氯原子。
工业生产方法
在工业环境中,4-氯-2-乙基-5-甲基嘧啶的生产可能涉及连续流动工艺,以提高效率和收率。使用自动化反应器和对反应条件的精确控制可确保产品质量一致。
化学反应分析
反应类型
4-氯-2-乙基-5-甲基嘧啶会发生各种化学反应,包括:
亲核取代: 4 位的氯原子可以被亲核试剂取代,例如胺、硫醇或醇盐。
氧化: 该化合物可以氧化形成相应的嘧啶 N-氧化物。
还原: 还原反应可以将该化合物转化为相应的胺衍生物。
常用试剂和条件
亲核取代: 通常在温和条件下使用诸如甲醇钠或硫醇钾之类的试剂。
氧化: 使用过氧化氢或间氯过氧苯甲酸等氧化剂。
还原: 常用的还原剂是氢化铝锂或催化加氢。
主要形成的产物
亲核取代: 具有各种官能团的取代嘧啶。
氧化: 嘧啶 N-氧化物。
还原: 氨基取代嘧啶。
4. 科研应用
4-氯-2-乙基-5-甲基嘧啶在科学研究中具有广泛的应用:
化学: 它是合成更复杂杂环化合物的构建块。
生物学: 该化合物用于研究酶抑制剂和受体拮抗剂。
医药: 它被研究用于合成药物中间体,包括抗病毒药物和抗癌药物。
工业: 该化合物在农用化学品的开发中有所应用,例如除草剂和杀真菌剂。
科学研究应用
4-Chloro-2-ethyl-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound finds use in the development of agrochemicals, such as herbicides and fungicides.
作用机制
4-氯-2-乙基-5-甲基嘧啶的作用机制取决于其具体的应用。在药物化学中,它可能通过以下方式发挥作用:
抑制酶: 与酶的活性位点结合,从而阻断其活性。
受体拮抗作用: 与天然配体竞争受体结合,阻止信号转导。
参与的途径: 该化合物可能与各种分子靶标相互作用,包括激酶、蛋白酶和核酸结合蛋白。
相似化合物的比较
类似化合物
4-氯-2-甲基嘧啶: 在 2 位缺少乙基。
2-乙基-5-甲基嘧啶: 在 4 位缺少氯原子。
4-氯-5-甲基嘧啶: 在 2 位缺少乙基。
独特性
4-氯-2-乙基-5-甲基嘧啶由于同时存在氯原子和乙基,赋予其独特的化学反应性和生物活性,因此独一无二。这种取代基的组合允许与生物靶标的特定相互作用,并提高了其在合成化学中的实用性。
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3 |
InChI 键 |
LESNMXQCIYJQNF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=C(C(=N1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

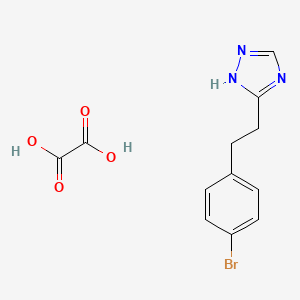
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)


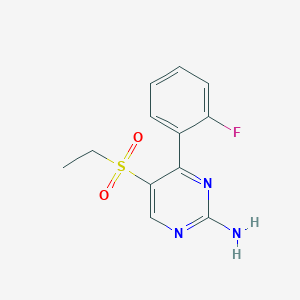


![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
